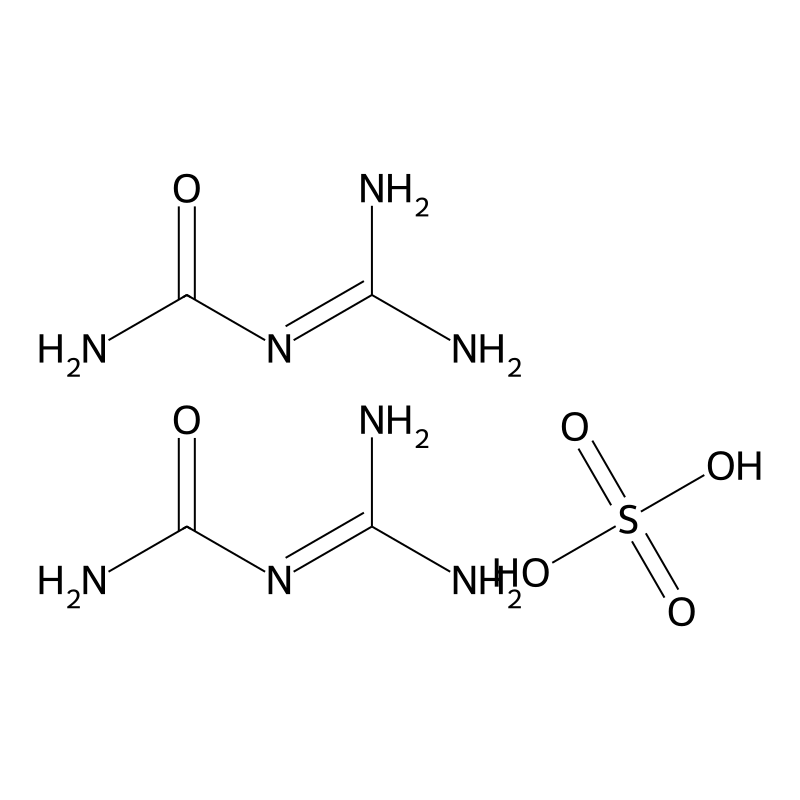

Dicyanodiamidine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiprotozoal Activity:

Dicyanodiamidine sulfate has been investigated for its potential as an antiprotozoal agent, particularly against parasitic protozoa that cause diseases like trypanosomiasis and leishmaniasis. Studies have shown that DCD exhibits in vitro activity against various trypanosome species, including Trypanosoma brucei, the causative agent of African sleeping sickness []. Additionally, research suggests that DCD might have efficacy against Leishmania parasites responsible for leishmaniasis [].

DNA Binding and Potential Antitumor Activity:

Dicyanodiamidine sulfate exhibits DNA binding properties, suggesting its potential role in cancer research. Studies have shown that DCD can interact with DNA, potentially interfering with its replication and transcription, essential processes for cancer cell growth []. However, further research is needed to determine its efficacy and safety as a potential antitumor agent.

Other Potential Applications:

Dicyanodiamidine sulfate is also being explored for its potential applications in other areas of scientific research, including:

- Antiviral activity: Studies suggest DCD might have antiviral properties against some viruses, although further research is necessary [].

- Antibacterial activity: Some studies have shown antibacterial activity of DCD against certain bacterial strains, but more research is needed to confirm its efficacy and potential clinical applications [].

Dicyanodiamidine sulfate is a salt formed from dicyandiamide and sulfuric acid. It is characterized by its chemical formula, which includes two cyano groups and two amine groups. This compound is primarily recognized for its role as a nitrification inhibitor in agricultural settings, helping to manage nitrogen levels in soil and reduce environmental impact.

Dicyanodiamidine sulfate functions as a selective precipitant for nickel ions. The guanidine group's nitrogen atoms act as Lewis bases, donating electron pairs to form a coordination complex with the nickel ion (Lewis acid) []. This complex formation reduces the solubility of nickel in the solution, leading to its precipitation as a colored complex, allowing for visual detection and separation from other metals that don't readily form such complexes with the reagent [].

The biological activity of dicyanodiamidine sulfate is primarily linked to its function as a nitrification inhibitor. Studies have shown that it effectively reduces the oxidation of ammonium nitrogen to nitrate nitrogen, thereby minimizing nitrogen losses through leaching and denitrification . Its bacteriostatic properties imply that it can inhibit microbial growth without necessarily killing the organisms, allowing for potential recovery once the compound is removed .

Dicyanodiamidine sulfate can be synthesized through several methods:

- Reaction with Sulfuric Acid: Dicyandiamide is reacted with sulfuric acid in a non-aqueous solvent to produce dicyanodiamidine sulfate .

- Combination with Formaldehyde: Dicyandiamide can also be combined with formaldehyde and alkali metal salts to create various derivatives that exhibit similar properties .

Dicyanodiamidine sulfate finds applications in several fields:

- Agriculture: As a nitrification inhibitor, it helps improve nitrogen use efficiency in crops by preventing rapid conversion of ammonium to nitrate.

- Pharmaceuticals: It has been explored for its potential use in drug formulations due to its unique chemical properties .

- Industrial Uses: The compound is utilized in curing epoxy resins and other polymer applications due to its ability to form stable cross-links .

Dicyanodiamidine sulfate shares similarities with several other compounds that serve as nitrification inhibitors or have related biological activities. Here are some notable comparisons:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Dicyandiamide | Primary component; effective nitrification inhibitor | Widely used in agriculture |

| Thiosulfate | Another nitrification inhibitor | Less effective than dicyandiamide |

| Phenylhydrazine Hydrochloride | Inhibits ammonia oxidation | Different mechanism of action |

| Guanidine Sulfate | Related structure; used in pharmaceuticals | Different applications compared to dicyanodiamidine sulfate |

Dicyanodiamidine sulfate stands out due to its dual role as both a nitrification inhibitor and a potential pharmaceutical agent, marking its uniqueness among similar compounds.

UNII

Related CAS

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant